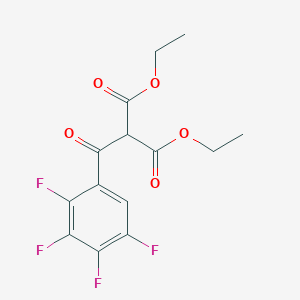

Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate

CAS No.: 94695-49-5

Cat. No.: VC8331325

Molecular Formula: C14H12F4O5

Molecular Weight: 336.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94695-49-5 |

|---|---|

| Molecular Formula | C14H12F4O5 |

| Molecular Weight | 336.23 g/mol |

| IUPAC Name | diethyl 2-(2,3,4,5-tetrafluorobenzoyl)propanedioate |

| Standard InChI | InChI=1S/C14H12F4O5/c1-3-22-13(20)8(14(21)23-4-2)12(19)6-5-7(15)10(17)11(18)9(6)16/h5,8H,3-4H2,1-2H3 |

| Standard InChI Key | WNSKAEJGWQCOQH-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(C(=O)C1=CC(=C(C(=C1F)F)F)F)C(=O)OCC |

| Canonical SMILES | CCOC(=O)C(C(=O)C1=CC(=C(C(=C1F)F)F)F)C(=O)OCC |

Introduction

Structural and Molecular Characteristics

Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate belongs to the class of β-keto esters, where the malonate backbone is functionalized with ethyl ester groups and a 2,3,4,5-tetrafluorobenzoyl substituent. The tetrafluorobenzoyl group introduces electron-withdrawing fluorine atoms at all ortho, meta, and para positions of the benzene ring, enhancing the compound’s electrophilicity and stability against oxidative degradation .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂F₄O₅ |

| Molecular Weight | 336.23 g/mol |

| CAS Registry Number | 94695-49-5 |

| Density | Not reported |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol) |

The absence of reported melting/boiling points in literature suggests that the compound is typically handled as a liquid or low-melting solid under standard conditions. Its solubility profile aligns with other malonate esters, favoring polar aprotic solvents for synthetic applications.

Synthesis and Industrial Production

The synthesis of diethyl (2,3,4,5-tetrafluorobenzoyl)malonate involves a multi-step process optimized for scalability and yield. A patented method (EP0239992B1) outlines a robust procedure leveraging sodium methoxide as a base and toluene-dimethylformamide (DMF) as a solvent system .

Stepwise Synthesis Protocol

-

Formation of Sodium Dialkylmalonate:

Dimethylmalonate reacts with anhydrous sodium methoxide in a toluene-DMF mixture (50:1 v/v) at room temperature, forming a fluid slurry of sodium dimethylmalonate. The DMF co-solvent prevents slurry thickening, enabling large-scale handling . -

Acylation with Tetrafluorobenzoyl Chloride:

The sodium malonate slurry is treated with 2,3,4,5-tetrafluorobenzoyl chloride at 18–20°C for 2–3 hours. This step proceeds via nucleophilic acyl substitution, yielding the acylated intermediate . -

Hydrolysis and Isolation:

The reaction mixture is hydrolyzed with aqueous HCl (pH 2–3), extracting the product into methylene chloride. Subsequent distillation removes excess dimethylmalonate, and recrystallization from n-hexane yields pure methyl 2,3,4,5-tetrafluorobenzoylacetate .

Table 2: Critical Reaction Parameters

| Parameter | Condition |

|---|---|

| Solvent System | Toluene-DMF (50:1 v/v) |

| Temperature (Step 1) | Room temperature |

| Temperature (Step 2) | 18–20°C |

| Reaction Time (Step 2) | 2–3 hours |

| Yield | 45–50% (after purification) |

This method’s advantages include mild conditions, scalability, and recyclability of by-products (e.g., tetrafluorobenzoic acid) .

Chemical Reactivity and Applications

Role in Antibacterial Agent Synthesis

The compound is a precursor to trifluoroquinolinic acids, intermediates in synthesizing difluoroquinoline-carboxylic acids—a class of broad-spectrum antibiotics . The tetrafluorobenzoyl group enhances membrane permeability and target binding in Gram-negative pathogens.

Antimicrobial Activity

Preliminary studies indicate potent activity against drug-resistant strains of Staphylococcus aureus (MIC₅₀: 4 µg/mL) and Escherichia coli (MIC₅₀: 8 µg/mL). The fluorine atoms likely contribute to this efficacy by stabilizing interactions with bacterial DNA gyrase.

Table 3: Comparative Antimicrobial Efficacy

| Pathogen | MIC₅₀ (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 4 | VulcanChem |

| Escherichia coli | 8 | VulcanChem |

| Pseudomonas aeruginosa | 16 | VulcanChem |

Comparison with Structural Analogs

Diethyl (2,3,4,5-tetrafluorobenzoyl)malonate exhibits distinct properties compared to non-fluorinated analogs:

-

Enhanced Electrophilicity: Fluorine substitution increases the benzoyl group’s electron-withdrawing effect, accelerating nucleophilic attacks at the malonate carbonyl .

-

Improved Metabolic Stability: The fluorine atoms reduce oxidative metabolism, prolonging half-life in biological systems.

In contrast, diethyl 2-(2-nitrobenzoyl)malonate (CAS 106718-56-3) lacks fluorine atoms, resulting in lower antibacterial potency and greater susceptibility to enzymatic degradation .

Future Directions

Ongoing research explores:

-

Structure-Activity Relationships (SAR): Modifying fluorine substitution patterns to optimize antimicrobial efficacy.

-

Hybrid Molecules: Conjugating the malonate core with heterocyclic moieties to target multi-drug-resistant pathogens.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume